

# Common pitfalls in Rendix-based coagulation experiments

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Rendix**

Cat. No.: **B7897263**

[Get Quote](#)

Welcome to the **Rendix** Coagulation Systems Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during **Rendix**-based coagulation experiments.

## Troubleshooting Guide

This section provides detailed solutions to specific problems you might encounter while using the **Rendix** platform.

### Issue 1: Inconsistent or Non-Reproducible Results

**Q:** My Prothrombin Time (PT) and/or Activated Partial Thromboplastin Time (aPTT) results are highly variable between identical runs. What could be the cause?

**A:** Inconsistent results are often multifactorial, stemming from pre-analytical, analytical, or sample-specific issues. Follow these steps to diagnose the problem.

- Verify Sample Quality: The pre-analytical phase is a major source of error in coagulation testing.<sup>[1]</sup>
  - Collection: Ensure blood is collected in a 3.2% sodium citrate tube with a 9:1 blood-to-anticoagulant ratio. Under- or overfilling the tube will alter this ratio and can cause falsely prolonged or shortened clotting times, respectively. Tubes should be at least 90% full.<sup>[2]</sup>

- Mixing: Immediately after collection, gently invert the tube 3-4 times to ensure proper mixing with the anticoagulant. Vigorous shaking can cause hemolysis and platelet activation.
- Patient State: The patient should be relaxed for about 30 minutes before blood collection. [3] Physical or mental stress can alter levels of Factor VIII, von Willebrand Factor (vWF), and fibrinogen.[3][4]
- Check Reagent Handling:
  - Reconstitution: Ensure **Rendix** reagents were reconstituted exactly as specified in the package insert. Use the correct diluent and volume.
  - Temperature: Allow all reagents and samples to come to room temperature (or 37°C, per protocol) before use.[5] Most coagulation tests are highly temperature-dependent.[6]
- Review Instrument Performance:
  - Calibration: When was the last time the **Rendix** analyzer was calibrated? If it's overdue, or if you've just opened a new lot of reagents, run a fresh calibration.
  - Quality Control (QC): Run normal and abnormal controls. If QC fails, do not proceed with patient samples. Investigate the QC failure by following the logical troubleshooting workflow.[7]
- Investigate Sample-Specific Interferences:
  - Hemolysis, Icterus, Lipemia (HIL): Visually inspect the plasma for any reddish (hemolysis), dark yellow/brown (icterus), or milky (lipemia) appearance. These can interfere with the optical detection systems used in many coagulometers.[8][9] Hemolysis can release substances that spuriously activate coagulation, potentially shortening the aPTT.[6][10]

## Issue 2: Quality Control (QC) Failures

Q: My daily QC run for the **Rendix** aPTT assay failed on the abnormal control (result was too high), but the normal control passed. What should I do?

A: A single-level QC failure requires a systematic investigation before rerunning the control.

- Rerun the Same Vial: The first step is to simply rerun the same vial of the abnormal control to rule out random error.
- Use a Fresh Vial: If the rerun also fails, prepare a fresh vial of the abnormal control. It's possible the initial vial was improperly reconstituted or has degraded.
- Check Reagent and Calibrator Lot Numbers:
  - Confirm that you are using the correct lot of **Rendix** aPTT reagent and that it has not expired.
  - Verify that the active calibration curve on the **Rendix** analyzer corresponds to the current reagent lot. A mismatch can lead to inaccurate results.
- Review Instrument Logs: Check the **Rendix** analyzer's error logs for any flags or messages that occurred during the failed QC run. Bubbles in the sample or reagent can lead to mis-sampling and falsely prolonged results.[\[6\]](#)
- Consider the Specific Level: An out-of-range result on the abnormal control, which typically has a prolonged clotting time, may indicate a loss of reagent sensitivity. If the problem persists after trying new reagents and controls, contact **Rendix** Technical Support.

## Issue 3: Unexpected "No Clot Detected" Error

Q: The **Rendix** analyzer reported a "No Clot Detected" or "Clotting Time >300s" error for a sample that was not expected to be severely abnormal. What are the potential causes?

A: This error can be alarming, but it isn't always indicative of a complete lack of coagulation. It can be caused by analytical interference or severe coagulopathy.[\[11\]](#)

- Sample Integrity Check:
  - Wrong Tube Type: Confirm the sample was drawn into a sodium citrate tube. Using a serum tube or an EDTA tube will result in no clot formation in the assay.[\[2\]](#) K2EDTA contamination, for instance, irreversibly chelates calcium, making clotting impossible for the test.[\[12\]](#)

- Severe Hypofibrinogenemia: A very low fibrinogen level (e.g., <0.5 g/L) can prevent the formation of a detectable clot.[\[2\]](#) If suspected, run a **Rendix** Fibrinogen assay.
- Investigate Interfering Substances:
  - Anticoagulants: The presence of unexpected anticoagulants, such as heparin from a contaminated line or a Direct Oral Anticoagulant (DOAC), can cause extremely prolonged results. Review the patient's or sample's medication history.
  - Severe Lipemia: Highly lipemic (milky) samples can interfere with the photo-optical clot detection mechanism of the **Rendix** analyzer, sometimes preventing the instrument from detecting a clot that has formed.[\[8\]](#)[\[11\]](#)
- Instrument and Reagent Check:
  - Reagent Dispensing: Observe the instrument to ensure it is correctly pipetting both the plasma and the necessary reagents. A clogged or misaligned probe could fail to dispense the starting reagent (e.g., CaCl2), preventing clot formation.[\[6\]](#)
  - Reagent Efficacy: If multiple samples are failing, consider a reagent issue. Run QC materials to confirm reagent and instrument function.

## Data Summary Tables

Table 1: Common Pre-Analytical Variables and Their Impact

| Variable                  | Potential Impact on Rendix Assay Results                                                                                                                                                                             | Mitigation Strategy                                                                                                                                                                            |
|---------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Improper Tube Fill Volume | <p>Under-filling (&lt;90%) leads to excess anticoagulant, causing falsely prolonged PT/aPTT.</p> <p>Overfilling causes insufficient anticoagulation, risking micro-clot formation and falsely shortened results.</p> | Ensure tube is filled to the indicated mark (9:1 blood-to-anticoagulant ratio). <a href="#">[1]</a>                                                                                            |
| Vigorous Mixing           | Causes hemolysis and platelet activation, releasing substances that can shorten clotting times. <a href="#">[10]</a>                                                                                                 | Gently invert the collection tube 3-4 times immediately after draw.                                                                                                                            |
| Delayed Processing        | Plasma for aPTT testing should be separated and tested within 4 hours if stored at room temperature. <a href="#">[1]</a> <a href="#">[13]</a>                                                                        | Centrifuge and test samples promptly. If delayed, separate plasma and freeze at -20°C or below.                                                                                                |
| Hemolysis                 | Can interfere with optical detection and release procoagulant substances, potentially shortening aPTT. <a href="#">[9]</a> <a href="#">[10]</a>                                                                      | Use proper phlebotomy technique; avoid vigorous mixing. Do not test visibly hemolyzed samples.                                                                                                 |
| Lipemia / Icterus         | Interferes with photo-optical detection systems, potentially causing erroneous results. <a href="#">[8]</a> <a href="#">[11]</a>                                                                                     | Note sample appearance. High-speed centrifugation may be used to clear lipids. Use analyzer wavelengths >650 nm if available to minimize interference. <a href="#">[8]</a> <a href="#">[9]</a> |

Table 2: **Rendix** QC Troubleshooting Parameters

| QC Result                   | Possible Cause                                                                                                                                     | Recommended Action                                                                                                                                            |
|-----------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Both Levels Too High        | Improper reagent reconstitution, incorrect calibration, reagent degradation, instrument temperature issue. <a href="#">[6]</a> <a href="#">[7]</a> | 1. Re-run QC. 2. Prepare fresh controls. 3. Prepare fresh reagent. 4. Recalibrate. 5. Check instrument temperature logs.                                      |
| Both Levels Too Low         | Incorrect reagent concentration, calculation error in calibration, sample carryover.                                                               | 1. Re-run QC. 2. Prepare fresh controls. 3. Recalibrate with fresh calibrators. 4. Run an instrument cleaning cycle.                                          |
| One Level Out of Range      | Vial-specific error (improper reconstitution, degradation), beginning of a systematic shift.                                                       | 1. Re-run the same vial. 2. Prepare a fresh vial of the failed control. 3. If failure persists, investigate as a systematic error (see "Both Levels" issues). |
| Increasing/Decreasing Trend | Gradual reagent degradation, instrument lamp aging, slow temperature drift.                                                                        | Monitor subsequent runs closely. If trend continues and breaches QC limits, recalibrate and investigate instrument components.                                |

## Experimental Protocols

### Protocol 1: Rendix Prothrombin Time (PT) Assay

This protocol measures the integrity of the extrinsic and common coagulation pathways.

#### Methodology:

- Preparation: Allow **Rendix** PT reagent (containing tissue factor and phospholipids) and patient/control plasma to equilibrate to 37°C.
- Incubation: Pre-warm 100 µL of patient platelet-poor plasma (PPP) in a cuvette at 37°C for 3 minutes.

- Initiation: Forcibly add 200  $\mu$ L of the pre-warmed **Rendix** PT reagent to the plasma sample, starting the timer simultaneously.
- Detection: The **Rendix** analyzer measures the time (in seconds) required for a fibrin clot to form.[14] This time is the Prothrombin Time.
- Reporting: The result is reported in seconds and as an International Normalized Ratio (INR), which standardizes the result against a reference thromboplastin.[15]

## Protocol 2: **Rendix** Activated Partial Thromboplastin Time (aPTT) Assay

This protocol assesses the intrinsic and common coagulation pathways.

Methodology:

- Preparation: Allow **Rendix** aPTT reagent (containing a contact activator like silica and phospholipids) and 0.025M Calcium Chloride (CaCl2) to equilibrate to 37°C.
- Activation: Mix 100  $\mu$ L of patient PPP with 100  $\mu$ L of **Rendix** aPTT reagent in a cuvette. Incubate at 37°C for a specified activation time (e.g., 3-5 minutes).[5]
- Initiation: Add 100  $\mu$ L of pre-warmed 0.025M CaCl2 to the plasma/reagent mixture, starting the timer simultaneously.[16]
- Detection: The **Rendix** analyzer measures the time (in seconds) required for a fibrin clot to form. This is the aPTT.
- Reporting: The result is reported in seconds. The laboratory establishes its own reference range based on the instrument-reagent system.[16]

## Protocol 3: **Rendix** Fibrinogen (Clauss Method) Assay

This protocol provides a quantitative measurement of functional fibrinogen.

Methodology:

- Preparation: Reconstitute the **Rendix** Thrombin reagent (high concentration) and prepare a calibration curve using **Rendix** Fibrinogen Standard plasma.
- Dilution: Dilute patient PPP, typically 1:10 with Owren's Veronal Buffer, to minimize the effect of inhibitors like heparin.[17][18]
- Incubation: Pre-warm 200  $\mu$ L of the diluted patient plasma in a cuvette at 37°C for 3 minutes.
- Initiation: Add 100  $\mu$ L of the **Rendix** Thrombin reagent to the diluted plasma, starting the timer simultaneously.
- Detection: The analyzer measures the clotting time. This time is inversely proportional to the fibrinogen concentration.[17]
- Reporting: The fibrinogen concentration (in g/L or mg/dL) is determined by interpolating the clotting time from the established calibration curve.[18]

## Visual Guides

### Diagram 1: The Coagulation Cascade

[Click to download full resolution via product page](#)

Caption: A simplified model of the intrinsic, extrinsic, and common coagulation pathways.

## Diagram 2: Rendix Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Standard workflow for a coagulation assay using the **Rendix** system.

Diagram 3: Troubleshooting Logic for a Prolonged aPTT Result

[Click to download full resolution via product page](#)

Caption: Decision tree for investigating an unexpectedly prolonged aPTT result.

## Frequently Asked Questions (FAQs)

Q1: How often should I run quality control on my **Rendix** analyzer? A: Quality control, including at least two levels (normal and abnormal), must be performed with each assay and at appropriate time intervals to assess ongoing performance.<sup>[1]</sup> It is recommended to run QC at the beginning of each shift, when opening a new reagent lot, after performing maintenance, and whenever results seem questionable.<sup>[7]</sup>

Q2: Can I use a hemolyzed sample for a **Rendix** PT assay? A: No. Hemolyzed samples are generally considered unsuitable for coagulation assays.<sup>[10]</sup> Hemolysis can interfere with optical measurement systems and release intracellular components that can affect the coagulation process, leading to unreliable results.<sup>[9][11]</sup> It is always best practice to request a new, properly collected sample.

Q3: My sample is from a patient on heparin. Which **Rendix** assays will be affected? A: Unfractionated heparin primarily prolongs the aPTT.<sup>[19]</sup> The PT is less sensitive to heparin at therapeutic concentrations. The **Rendix** Fibrinogen (Clauss) assay is designed to be relatively insensitive to heparin due to the high concentration of thrombin reagent and the dilution of the plasma sample.<sup>[18][20]</sup>

Q4: What is the stability of plasma after it has been separated from the cells? A: For PT and aPTT testing, plasma separated from cells should be tested within 4 hours if kept at room temperature.<sup>[1][13]</sup> If testing is delayed beyond this window, the plasma should be promptly frozen. Once thawed, samples should not be refrozen.

Q5: Why is a 3.2% sodium citrate anticoagulant used instead of a 3.8% concentration? A: The 3.2% (0.109M) buffered sodium citrate concentration is the current standard recommended by the Clinical and Laboratory Standards Institute (CLSI). This concentration is less sensitive to variations in patient hematocrit, leading to more accurate and consistent results across different patient populations.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. mail.biochemia-medica.com [mail.biochemia-medica.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. cdn0.scrvt.com [cdn0.scrvt.com]
- 4. Preanalytical conditions that affect coagulation testing, including hormonal status and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlas-medical.com [atlas-medical.com]
- 6. www1.wfh.org [www1.wfh.org]
- 7. Quality Control in Coagulation Testing: Focusing on Results [labroots.com]
- 8. Interference in coagulation testing: focus on spurious hemolysis, icterus, and lipemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. meridian.allenpress.com [meridian.allenpress.com]
- 11. Falsey prolonged activated partial thromboplastin time – a pre- and post-analytical issue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. decaturgeneral.testcatalog.org [decaturgeneral.testcatalog.org]
- 14. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 17. Eurofins Biomnis Test Guide [testguide.ie]
- 18. learnhaem.com [learnhaem.com]
- 19. ahajournals.org [ahajournals.org]
- 20. Fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Common pitfalls in Rendix-based coagulation experiments]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7897263#common-pitfalls-in-rendix-based-coagulation-experiments>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)